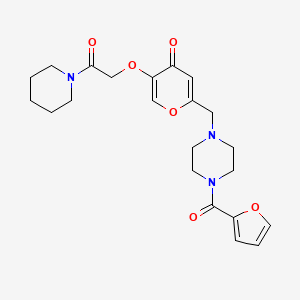

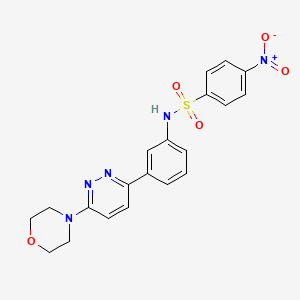

![molecular formula C11H8F3N3O2 B2554255 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861408-98-2](/img/structure/B2554255.png)

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. This particular compound contains a cyclopropyl group at the 5-position and a trifluoromethyl group at the 7-position of the pyrazolopyrimidine scaffold.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with trifluoromethyl-beta-diketones, as described in the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides . The cyclocondensation reactions catalyzed by titanium isopropoxide or boron trifluoride etherate can yield the desired pyrimidines in good yields . The synthesis of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles, which are key intermediates in the synthesis of related compounds, involves the reaction of 1,5-diarylpenta-1,4-dien-3-ones with aminoguanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate . Additionally, theoretical studies using methods like HF/6-31G(d) and B3LYP/6-31G(d) can provide optimized structure parameters and insights into the electronic properties of the molecule, such as HOMO and LUMO energies and molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including ring transformations and reactions with primary amines. For instance, the reaction of 5a-acetyl-6-ethoxycarbonyl-5a,6a-dihydro-6H-cyclopropa[e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with primary amines can yield different ring-transformed products . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazolopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the ring system. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic properties. The synthesis approach can also impact the purity and yield of the final product, as seen in the liquid-phase synthesis of combinatorial libraries based on the pyrazolopyrimidine scaffold .

科学的研究の応用

Synthesis and Structural Studies

- A study by Liu et al. (2016) reported the synthesis of a compound related to 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

- Jismy et al. (2020) described an efficient synthesis method for various derivatives of the compound, including a concise methodology to create trifluoromethylated analogues of potent Pim1 kinase inhibitors (Jismy et al., 2020).

Antitumor Activities

- Research by Xin (2012) focused on the synthesis of a similar compound, investigating its antitumor activities and concluding that the compound displays good antitumor activities (Xin, 2012).

Photophysical Properties

- A study by Stefanello et al. (2022) explored the photophysical properties of a series of trifluoromethylated pyrazolo[1,5-a]pyrimidines, observing interesting results in both solid state and solution phases (Stefanello et al., 2022).

Biological and Medicinal Applications

- Shiota et al. (1999) reported on pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potent in vitro antagonistic properties against angiotensin II and their potential as oral antihypertensive agents (Shiota et al., 1999).

- Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines, aiming to develop new antimicrobial agents. Their study included an evaluation of the compounds' antimicrobial activities and molecular docking studies (Abdallah & Elgemeie, 2022).

作用機序

特性

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQVWZLSOACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

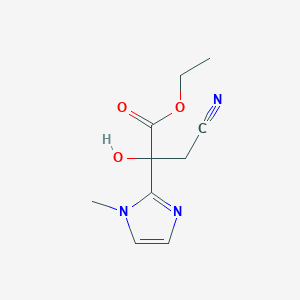

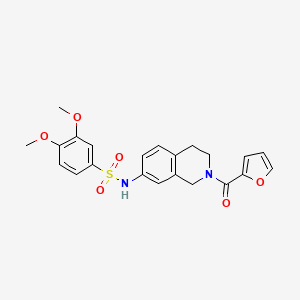

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

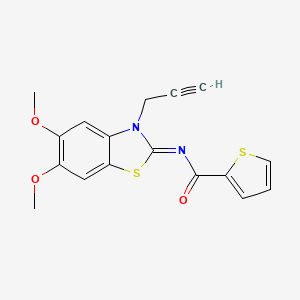

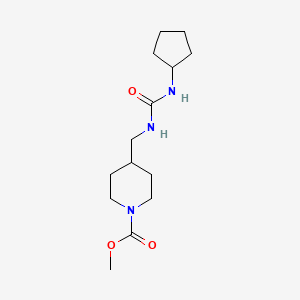

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

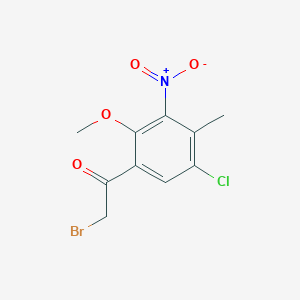

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)